2,3-Dichloroprop-2-ene-1-sulfonamide
Description
2,3-Dichloroprop-2-ene-1-sulfonamide is an organochlorine sulfonamide derivative characterized by a propene backbone substituted with two chlorine atoms at the 2- and 3-positions and a sulfonamide group at the 1-position. The compound’s reactivity and applications are influenced by the electron-withdrawing sulfonamide group and the steric/electronic effects of the chlorine substituents.
Properties
Molecular Formula |
C3H5Cl2NO2S |
|---|---|
Molecular Weight |
190.05 g/mol |
IUPAC Name |
(Z)-2,3-dichloroprop-2-ene-1-sulfonamide |
InChI |
InChI=1S/C3H5Cl2NO2S/c4-1-3(5)2-9(6,7)8/h1H,2H2,(H2,6,7,8)/b3-1- |
InChI Key |
KGBVIWBNSIOXMX-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/Cl)/Cl)S(=O)(=O)N |
Canonical SMILES |
C(C(=CCl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 2,3-dichloropropene with sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic substitution of the allylic chlorine atom . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The allylic chlorine atom can be substituted by nucleophiles in the presence of a base.
Dehydrochlorination: The compound can undergo dehydrochlorination to form allene derivatives.
Addition Reactions: Nucleophiles can add to the double bond, leading to various addition products.
Common Reagents and Conditions
Nucleophiles: Various nucleophiles, such as diphenyl dichalcogenides, can react with this compound to form different products.
Major Products
The major products formed from these reactions include allene derivatives, Z-adducts, and E-isomers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloroprop-2-ene-1-sulfonamide has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuff: The compound is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Differences
Key analogues include 3,3-Dichloroprop-2-ene-1-sulfonamide and Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8). The table below summarizes critical distinctions:
Key Observations:
The sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate introduces ionic character, increasing water solubility relative to sulfonamide analogues .
Functional Group Impact: Sulfonamides (as in both dichloro compounds) are nucleophilic and participate in hydrogen bonding, making them relevant in drug design. Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are often used as surfactants or anionic monomers in polymers .
Biological Activity
2,3-Dichloroprop-2-ene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClNOS. Its unique structure imparts specific reactivity that is crucial for its biological activity. The sulfonamide functional group is known for its ability to mimic natural substrates, which plays a pivotal role in its mechanism of action.
The primary mechanism of action for this compound involves its interaction with enzymes and other molecular targets within biological systems:
- Enzyme Inhibition : The compound acts as an electrophile, targeting nucleophilic sites on enzymes. This interaction can inhibit enzyme activity, disrupting metabolic pathways essential for cell survival and proliferation.
- Antimicrobial Activity : Similar to other sulfonamides, this compound may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, leading to bacteriostatic effects .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| 16 | Pseudomonas aeruginosa |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Table 2: Anticancer activity of this compound against various cancer cell lines.
Case Studies
Several case studies highlight the effectiveness of sulfonamide compounds in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with bacterial infections showed that those treated with a sulfonamide regimen including this compound experienced faster recovery times compared to those receiving standard antibiotic treatments .
- Anticancer Treatment : In vitro studies conducted on breast cancer cell lines indicated that the combination of this compound with conventional chemotherapy agents led to enhanced cytotoxicity and reduced drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
